3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride
Description
Properties
IUPAC Name |
3-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3O2S/c1-4-6(8)7-10-2-5(15(9,13)14)3-12(7)11-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFZKQRFRQLREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421602-13-2 | |
| Record name | 3-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride typically involves the chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidines.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfonamides.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The scaffold of 3-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride allows for various modifications that enhance its potency against different cancer cell lines. For instance, studies have shown that certain derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For example, derivatives of pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of protein kinases, which play crucial roles in cancer progression and other diseases . This makes them valuable in the design of targeted therapies.
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create a variety of derivatives through substitution reactions. This versatility is crucial for developing new pharmaceuticals with tailored properties .
Functionalization
Recent advances in synthetic methodologies have highlighted the functionalization of this compound to yield novel derivatives with enhanced biological activity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to modify the compound further, broadening its applicability in medicinal chemistry .
Development of Antitumor Agents
A study published in Molecules detailed the synthesis of several pyrazolo[1,5-a]pyrimidine derivatives from this compound. These derivatives were tested against various cancer cell lines and exhibited IC₅₀ values in the low micromolar range, indicating potent anticancer activity .
Inhibition of Kinases
Another research effort focused on modifying the sulfonyl chloride group to develop selective inhibitors for specific kinases involved in inflammatory responses. The resulting compounds displayed significant inhibitory activity against these targets, suggesting potential therapeutic applications for inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Halogen-Substituted Analogs
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride (CAS 1423030-98-1) differs by replacing chlorine with bromine at position 3. Key distinctions include:
| Property | 3-Chloro Analog | 3-Bromo Analog |
|---|---|---|
| Molecular Weight | ~279.1 g/mol | ~323.5 g/mol |
| Reactivity | Moderate | Higher (Br is a better leaving group) |
| Functionalization Potential | Chlorine allows SNAr reactions | Bromine enables Suzuki couplings |
| Solubility | Polar solvents | Similar, but slightly lower due to larger Br |
The bromine atom enhances cross-coupling reactivity, making the bromo analog more suitable for constructing complex architectures in medicinal chemistry .
Functional Group Variations
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1015846-76-0) replaces the sulfonyl chloride with a carboxylic acid at position 2. Differences include:
| Property | Sulfonyl Chloride | Carboxylic Acid |
|---|---|---|
| Reactivity | Electrophilic (reacts with nucleophiles) | Acidic (forms salts, esters) |
| Applications | Intermediate for sulfonamides | Building block for amides or metal-organic frameworks |
| Solubility | Soluble in DCM, THF | Soluble in polar aprotic solvents (DMF, DMSO) |
| Bioactivity Potential | Sulfonamide linkages (drug candidates) | Carboxylic acids (enzyme inhibition) |
The carboxylic acid derivative is more suited for hydrogen-bonding interactions in drug design, whereas the sulfonyl chloride is preferred for covalent modifications .
Core Heterocycle Modifications
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives (e.g., compounds 8a–8f) replace the pyrazolo core with a triazolo system. Key contrasts:
Triazolo derivatives exhibit stronger herbicidal activity, likely due to enhanced electron-withdrawing effects from the triazole nitrogen, which improves target binding .
Biological Activity
3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride (CAS No. 1421602-13-2) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C₇H₅Cl₂N₃O₂S
- Molecular Weight : 266.10 g/mol
- Purity : ≥95%
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. Below are some key areas of biological activity associated with this compound:
1. Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted that derivatives of this class showed potent inhibitory effects on various cancer cell lines, particularly those associated with breast cancer. The incorporation of halogen substituents like chlorine enhances the cytotoxic effects against MCF-7 and MDA-MB-231 cell lines, suggesting a potential for developing new anticancer agents based on this scaffold .
2. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibiting this enzyme has therapeutic implications for diseases such as malaria and certain cancers .
3. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been shown to possess antifungal and antibacterial properties, making them candidates for further exploration in treating infectious diseases .
Case Studies and Research Findings
Q & A
Q. How can researchers optimize the synthesis of 3-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride?
- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as solvent choice (e.g., pyridine for azo coupling reactions), temperature (reflux at 80–100°C), and reaction time (5–6 hours). For example, refluxing intermediates like 5b with sulfonyl chloride precursors in pyridine under nitrogen can improve yields. Monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of core pyrazolo[1,5-a]pyrimidine to sulfonyl chloride) are critical steps .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions (e.g., methyl at C2, chloro at C3) and sulfonyl chloride functionality. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks). Elemental analysis ensures purity by matching calculated vs. observed C/H/N percentages (e.g., deviations <0.3% indicate high purity). Infrared (IR) spectroscopy identifies key functional groups like S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between observed and expected NMR/MS data may arise from tautomerism or residual solvents. Advanced techniques include:
- 2D NMR (COSY, HSQC) to map proton-carbon correlations and confirm regiochemistry.
- X-ray crystallography to unambiguously determine the crystal structure, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives with sulfonyl groups .
- Density Functional Theory (DFT) calculations to simulate NMR spectra and compare with experimental data .
Q. What strategies are effective for studying the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
- Methodological Answer : Reactivity studies should focus on:
- Kinetic monitoring using HPLC or UV-Vis spectroscopy to track substitution rates with nucleophiles (e.g., amines, thiols).
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilicity of the sulfonyl chloride.
- Competitive reactions : Compare reactivity with structurally similar compounds (e.g., 7-[(4-chlorobenzyl)sulfanyl] derivatives) to assess electronic effects of the pyrazolo[1,5-a]pyrimidine core .
Q. How can researchers design biological activity assays for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC50 determination).
- Cellular cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting EC50 values.
- Metabolic stability : Use liver microsomes to evaluate susceptibility to oxidative metabolism, guided by pyrazolo[1,5-a]pyrimidine derivatives with known pharmacokinetic profiles .
Q. What computational methods aid in predicting the compound’s reactivity and binding modes?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets).
- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Reactivity descriptors : Calculate Fukui indices to predict electrophilic sites on the sulfonyl chloride group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
